REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[C:16]3[C:11](=[CH:12][C:13]([CH:17]=O)=[CH:14][CH:15]=3)[CH2:10][O:9]2)=[CH:4][CH:3]=1.Cl.NO.C([N:24](CC)CC)C>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[C:16]3[C:11](=[CH:12][C:13]([C:17]#[N:24])=[CH:14][CH:15]=3)[CH2:10][O:9]2)=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C1OCC2=CC(=CC=C12)C=O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
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Setpoint
|
90 (± 10) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 80-100° C. for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The obtained triethylamine hydrochloride was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
Thereto was added acetic anhydride (36.5 g)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 125-130° C. for 5 hr
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into 10% aqueous sodium hydroxide solution (300 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted twice with toluene (200 ml)
|
Type
|
WASH
|
Details
|
The toluene layer was washed successively with 5% aqueous sodium hydroxide solution, water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
ADDITION
|
Details
|
Silica gel (5 g) was added
|
Type
|
STIRRING
|
Details
|
the mixture was thoroughly stirred
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to give crude 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (14.2 g)
|
Type
|
CUSTOM
|
Details
|
This was recrystallized from a mixed solvent of ethanol/hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1OCC2=CC(=CC=C12)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.52 g | |
YIELD: PERCENTYIELD | 59.8% | |
YIELD: CALCULATEDPERCENTYIELD | 56.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |